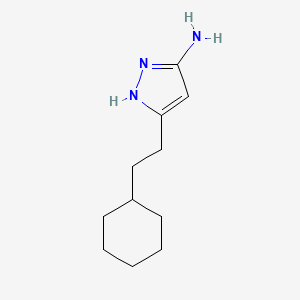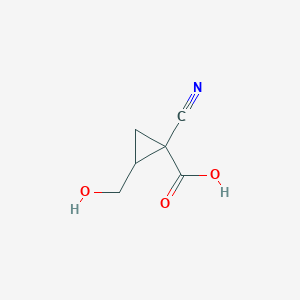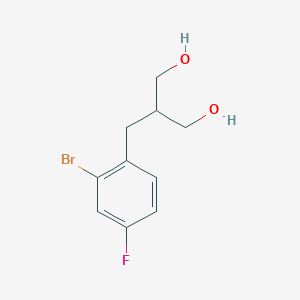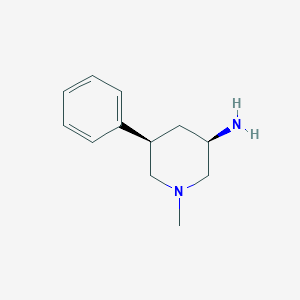![molecular formula C17H28O5Si B13085013 (1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the cyclopenta[c]pyran ring system, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the hydroxymethyl group. Reaction conditions may vary, but common reagents include strong bases, protecting group reagents, and specific catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential biological activity. Its structural features could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta[c]pyran derivatives and compounds with TBDMS protecting groups. Examples include:
- (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate analogs with different substituents.
- Other silyl-protected hydroxymethyl compounds.
Propiedades
Fórmula molecular |
C17H28O5Si |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
methyl (1S,4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H28O5Si/c1-17(2,3)23(5,6)22-16-14-11(9-18)7-8-12(14)13(10-21-16)15(19)20-4/h7,10,12,14,16,18H,8-9H2,1-6H3/t12-,14-,16+/m1/s1 |
Clave InChI |
ZHJKJXLUEISYQG-XPKDYRNWSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](CC=C2CO)C(=CO1)C(=O)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C2C(CC=C2CO)C(=CO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)






![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)

![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)



